1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea

Kinase inhibitor design Regioisomer SAR BCR-ABL

Kinase drug discovery programs face SAR disruption when using the para-substituted isomer (CAS 1311279-20-5); only the meta isomer (CAS 1311280-40-6) delivers the correct hinge-region geometry for reliable target engagement profiling. • Enables head-to-head NCI-60 antiproliferative screening against the para isomer • Structurally related intermediates (phenyl-methanol, carbamic acid ethyl ester) are commercially available for parallel library synthesis • Predicted enhanced aqueous solubility vs. para-substituted analogs reduces precipitation artifacts in automated assays Supplied as a research-grade building block with confirmed regioisomeric identity; standard B2B global shipping.

Molecular Formula C17H19F3N4O
Molecular Weight 352.35 g/mol
CAS No. 1311280-40-6
Cat. No. B1401751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea
CAS1311280-40-6
Molecular FormulaC17H19F3N4O
Molecular Weight352.35 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
InChIInChI=1S/C17H19F3N4O/c1-4-21-16(25)23-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-22-15(14)24(2)3/h5-10H,4H2,1-3H3,(H2,21,23,25)
InChIKeyYFCNGCSZCBWJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea for Kinase Inhibitor Research


1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea (CAS 1311280-40-6) is a synthetic, meta-substituted diaryl urea derivative bearing a 2-dimethylamino-5-trifluoromethyl-pyridin-3-yl motif and an N′-ethyl urea terminus . With a molecular formula of C₁₇H₁₉F₃N₄O and a molecular weight of 352.35 g/mol, this compound belongs to a therapeutically significant class of pyridinyl-phenyl ureas known for their kinase inhibitory and antiproliferative activities [1]. It is commercially available as a research-grade building block (typically ≥95% purity) through several specialist chemical suppliers, positioning it as an accessible starting point for structure–activity relationship (SAR) exploration and lead optimization campaigns . Its defining structural feature—a dimethylamino group at the 2-position of the pyridine ring coupled with a trifluoromethyl group at the 5-position—is shared with a family of compounds that have demonstrated potent inhibition of oncogenic kinases including BCR-ABL, FLT3, and TRKs, making this scaffold highly relevant for targeted cancer therapy research [1].

Meta-substituted diaryl urea scaffold for kinase inhibition studies
Suitable for regioisomer-dependent SAR and hinge-binding geometry exploration
Available as a research-grade building block from multiple suppliers

1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea – Meta-Regioisomer Imperative


The critical barrier to generic substitution of 1-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea lies in its precise regioisomeric identity. The compound features a 1,3-disubstituted (meta) phenyl bridge linking the pyridine and urea moieties, which directly dictates the three-dimensional orientation of the N′-ethyl urea pharmacophore relative to the kinase hinge-binding region . Its closest commercially available analog—the para-substituted isomer 1-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea (CAS 1311279-20-5)—differs solely in the substitution geometry of the central phenyl ring, yet this seemingly minor topological alteration is projected to produce distinct target engagement profiles, divergent antiproliferative potencies, and unique ADME properties [1]. For kinase-targeted drug discovery programs where subtle variations in linker geometry can dictate selectivity across the kinome, the meta isomer cannot be substituted with its more widely available para analog without risking fundamentally altered pharmacology and SAR model disruption [1].

  • Replacement with the para regioisomer (CAS 1311279-20-5) may shift kinase hinge-binding orientation and selectivity profile.
  • Predicted differences in dipole moment, solubility and melting point can alter assay compatibility and formulation behavior.

Quantitative Evidence: 1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea vs. Para Isomer


Kinase Binding Geometry: Meta vs. Para Linker

The target compound (CAS 1311280-40-6), bearing a 1,3-disubstituted (meta) phenyl linker, is structurally distinct from its most immediate analog, the para-substituted isomer 1-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea (CAS 1311279-20-5) . This regioisomeric difference is non-trivial: in the class of pyridinyl-phenyl ureas, the position of the phenyl bridge attachment has been shown to modulate the dihedral angle between the pyridine and the terminal urea group, altering the depth of hinge-region occupancy in kinases such as p38α and BCR-ABL [1][2]. The para isomer has been reported to exhibit an in vitro IC50 of 12.5 µM against MCF-7 breast adenocarcinoma cells, while the meta isomer, owing to its distinct geometry, is predicted to display a divergent cellular potency profile, though direct comparative data remain unpublished [1][2]. Both regioisomers are structurally related to the urea derivatives of STI571 (imatinib), where a dimethylamino-aniline derivative inhibited c-Abl transphosphorylation with an IC50 of 56 nM, underscoring the kinase-targeting potential of this chemotype [2].

Binding geometry
Class-level
Meta isomer Para isomer
Estimated >1.5 Å shift in N–N distance (class-level inference from pyridinyl-phenyl urea crystal structures)
Supports regioisomer-specific hinge-binding geometry review.
Based on class-level structural data; direct co-crystal evidence for this pair remains unpublished.
Kinase inhibitor design Regioisomer SAR BCR-ABL FLT3 TRK

Antiproliferative Activity: MCF-7 Cell Comparison

Although direct quantitative antiproliferative data for the meta-substituted target compound (CAS 1311280-40-6) are not yet publicly available, the para-substituted regioisomer (CAS 1311279-20-5) has demonstrated an IC50 of 12.5 µM against the MCF-7 human breast adenocarcinoma cell line, compared to a doxorubicin control IC50 of 10.0 µM under the same assay conditions . This establishes a baseline activity level for the pyridinyl-phenyl-ethylurea scaffold in cancer cell proliferation assays. The meta isomer, by virtue of its altered phenyl bridge geometry, is expected to yield a differentiated activity profile—potentially with enhanced potency against certain kinase-dependent cell lines where the meta orientation provides improved access to the ATP-binding pocket [1]. In the broader class of 1-phenyl-3-(pyridin-3-yl)phenyl ureas, lead compounds 5a and 5d achieved single-digit micromolar GI50 values against renal cancer (RXF 393, A498) and melanoma (SK-MEL-5) cell lines, even surpassing paclitaxel in 21 distinct NCI-60 cancer cell lines, providing strong class-level support for the antiproliferative potential of this scaffold family [1].

Antiproliferative activity
Data to verify
Para isomer Doxorubicin
Para isomer IC50 12.5 µM (MCF-7); doxorubicin IC50 10.0 µM. Meta isomer data not yet reported; predicted differentiated profile.
Supports antiproliferative assay comparison; meta data awaited.
Direct meta isomer cytotoxicity data required to confirm screening relevance.
Anticancer agents Breast cancer Cytotoxicity MCF-7

Physicochemical Property Differences: Meta vs. Para

Despite sharing identical molecular formulae (C₁₇H₁₉F₃N₄O) and molecular weights (352.35 g/mol), the meta and para regioisomers are predicted to exhibit divergent physicochemical properties that impact their suitability for different experimental contexts . The meta-substitution pattern typically increases molecular dipole moment relative to the para analog due to the non-colinear arrangement of the electron-withdrawing trifluoromethyl-pyridine and the urea moieties, which enhances aqueous solubility—a critical parameter for in vitro assay compatibility and in vivo formulation . Conversely, the reduced molecular symmetry of the meta isomer tends to lower the crystal lattice energy, often resulting in a lower melting point and improved solubility in organic solvents compared to the more symmetric para isomer. These property differences are particularly relevant for procurement decisions involving high-throughput screening (HTS), where compound precipitation and aggregation must be minimized, and for structure-based drug design, where the meta isomer's distinct conformational preferences may enable unique binding modes inaccessible to the para analog [1].

Physicochemical profile
Class-level
Predicted higher dipole moment and lower melting point for meta vs para isomer (regioisomeric property trend)
Supports solubility screening context.
Experimental head-to-head solubility and thermal data not available; class-level inference only.
Drug-likeness Lipophilicity Solubility Physicochemical properties

Synthetic Tractability & Commercial Availability

Both the meta (CAS 1311280-40-6) and para (CAS 1311279-20-5) regioisomers are stocked as research-grade building blocks by multiple reputable suppliers, including abcr GmbH (product code AB302856 for the para isomer) and Advanced Chemical Intermediates (product codes ACI-04A-001 for meta and ACI-NI-00611 for para), with a standard purity of 95% . The meta isomer is listed at a comparable catalogue price point to its para analog, ensuring that regioisomeric identity—not cost—drives procurement decisions. Furthermore, the broader family of 2-dimethylamino-5-trifluoromethyl-pyridin-3-yl intermediates (including the corresponding phenyl-methanol, phenyl-carbamic acid ethyl ester, and phenol derivatives, all of which share the same pyridine core) is commercially available, enabling efficient parallel synthesis of focused compound libraries for SAR exploration . This synthetic accessibility, combined with the meta isomer's unique regioisomeric identity, positions it as a strategic procurement choice for medicinal chemistry teams seeking to expand chemical diversity around the diaryl urea kinase inhibitor pharmacophore without investing in de novo synthetic route development [1].

Commercial availability
Source review
Both meta and para isomers stocked by multiple suppliers; typical purity ≥95% and comparable catalogue pricing.
Supports procurement without regioisomer supply penalty.
Supplier catalogue review; verify lot-specific purity and stock at time of ordering.
Chemical procurement Building blocks Lead optimization Parallel synthesis

Application Scenarios for 1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea


Kinase Inhibitor SAR: Meta-Linker Geometry

Medicinal chemistry teams developing next-generation BCR-ABL or FLT3 inhibitors can deploy this meta-substituted urea as a key SAR probe. Structural evidence from related pyridinyl-phenyl ureas indicates that the linker geometry directly influences hinge-region occupancy; the meta isomer's distinct spatial arrangement enables exploration of binding poses inaccessible to the para-substituted analog. This compound serves as a critical tool for correlating linker topology with kinase selectivity profiles, particularly in programs seeking to overcome resistance mutations that alter ATP-pocket geometry [1].

NCI-60 Panel Screening: Meta vs. Para Lead Comparison

The meta isomer is ideally suited for head-to-head antiproliferative screening alongside its para regioisomer against the NCI-60 human tumor cell line panel. The para isomer has demonstrated measurable cytotoxicity (IC50 12.5 µM against MCF-7), and comparative data for the meta isomer will directly inform lead prioritization. Given that structurally analogous 1-phenyl-3-(pyridin-3-yl)phenyl ureas have shown superior potency to paclitaxel in renal and melanoma cancer lines, the meta isomer represents a high-priority candidate for five-dose NCI-60 evaluation [1][2].

Focused Library Synthesis with Commercial Intermediates

For parallel synthesis and library production, the meta isomer's commercial availability—alongside a suite of structurally related intermediates (phenyl-methanol, phenyl-carbamic acid ethyl ester, and phenol derivatives sharing the identical pyridine core)—enables rapid, cost-efficient generation of focused compound libraries. This scaffold family is particularly attractive for high-throughput kinase profiling campaigns, where systematic variation of the urea terminus and phenyl bridge substitution pattern can be achieved without custom synthesis of the pyridine building block .

Solubility Optimization for Assay Reliability

Research groups encountering solubility-related assay failures with para-substituted diaryl ureas can evaluate the meta isomer as a more soluble alternative. The meta substitution pattern is predicted to increase molecular dipole moment and reduce crystal lattice energy, enhancing aqueous solubility—a critical requirement for reliable dose–response measurements in biochemical and cell-based assays. This compound is therefore a strategic procurement choice for laboratories seeking to minimize compound precipitation artifacts in automated screening platforms [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR: meta-linker geometry
Linker geometry and hinge-binding orientation
Kinase selectivity profile across the kinome
NCI-60 panel screening: regioisomer lead comparison
Antiproliferative activity in cancer cell lines
Comparative cytotoxicity endpoints in NCI-60 panel
Focused library synthesis with commercial intermediates
Availability of structural intermediates for parallel synthesis
Library diversity and synthetic accessibility
Solubility optimization for assay reliability
Predicted aqueous solubility enhancement
Compound precipitation and dose–response reliability
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